
Meloxicam
概要
説明
メロキシカムは、オキシカム系に属する非ステロイド性抗炎症薬(NSAID)です。主に、関節リウマチや変形性関節症に伴う痛みと炎症の治療に使用されます。 メロキシカムは、シクロオキシゲナーゼ1(COX-1)よりもシクロオキシゲナーゼ2(COX-2)を選択的に阻害することで知られており、これがその抗炎症作用と鎮痛作用に貢献しています .
準備方法
合成経路と反応条件
メロキシカムの合成は、4-ヒドロキシ-2-メチル-2H-1,2-ベンゾチアジン-3-カルボキサミド-1,1-ジオキシドから始まり、いくつかの段階を経て行われます。主なステップは以下のとおりです。
チアゾール環の形成: これは、4-ヒドロキシ-2-メチル-2H-1,2-ベンゾチアジン-3-カルボキサミド-1,1-ジオキシドと2-アミノ-5-メチルチアゾールを反応させることで達成されます。
工業生産方法
工業的な設定では、メロキシカムは、溶解度と安定性を向上させるために、溶媒とpH調整剤を組み合わせて製造されます。このプロセスには、メロキシカムを水と有機溶媒などの共溶媒、およびクエン酸などのpH調整剤と混合することが含まれます。 この方法は、高効率で大量のメロキシカムを製造することを可能にします .
化学反応の分析
反応の種類
メロキシカムは、以下のいくつかのタイプの化学反応を起こします。
酸化: メロキシカムは酸化されて、主要な代謝物である5'-カルボキシメロキシカムを形成する可能性があります。
還元: メロキシカムの還元反応はあまり一般的ではありません。
一般的な試薬と条件
酸化: 一般的な酸化剤には、シトクロムP450酵素、特にCYP2C9とCYP3A4が含まれます。
主要な生成物
メロキシカムの酸化から形成される主要な生成物には、5'-カルボキシメロキシカムやその他の不活性な代謝物が含まれます .
科学研究への応用
メロキシカムは、科学研究において幅広い用途を持っています。例としては、以下のようなものがあります。
科学的研究の応用
Pharmacological Profile
Meloxicam is an enolic acid derivative of the oxicam group of NSAIDs. It exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which contributes to its anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs . The pharmacokinetics of this compound demonstrate excellent bioavailability and a long half-life, allowing for once-daily dosing .
Efficacy in Treating Inflammatory Conditions
Osteoarthritis and Rheumatoid Arthritis
this compound has been extensively studied for its efficacy in treating osteoarthritis and rheumatoid arthritis. A pivotal study demonstrated that dosages of 7.5 mg to 15 mg daily significantly reduced symptoms compared to placebo and showed lower incidences of adverse gastrointestinal effects compared to diclofenac . The MELISSA trial further confirmed this compound's improved gastrointestinal tolerability profile compared to other NSAIDs .
Postoperative Pain Management
this compound has also been evaluated for managing postoperative pain. A narrative review indicated that oral formulations are widely used for this purpose, demonstrating effective pain relief while maintaining a favorable safety profile .
Innovative Delivery Methods
Recent advancements in drug delivery systems have explored new ways to enhance the therapeutic effects of this compound:
- Microneedle Technology : Research has shown that biodegradable microneedle patches can effectively deliver this compound for managing pain in veterinary medicine, particularly in cattle. This method allows for localized and controlled drug release, minimizing systemic exposure and potential side effects .
- Laser Ablation Techniques : A novel approach using laser ablation has been developed to reduce this compound particle size for pulmonary drug delivery. This method significantly enhances solubility and anti-inflammatory properties, suggesting broader applications in drug formulation .
Case Studies
- Gastrointestinal Tolerability : In a large-scale study comparing this compound with diclofenac, patients reported fewer gastrointestinal side effects with this compound despite its lower efficacy on visual analogue scales. This highlights the importance of tolerability in clinical settings .
- Topical Application in Dental Procedures : A study investigating the topical application of this compound on inflamed dental pulp found that it inhibited the expression of inflammatory cytokines such as TNF-α and IL-6, promoting healing and osteodentin-like tissue formation .
Comparative Efficacy Table
作用機序
メロキシカムは、アラキドン酸をプロスタグランジンに変換するシクロオキシゲナーゼ酵素(COX-1およびCOX-2)を阻害することで作用します。プロスタグランジンは炎症と痛みのメディエーターです。これらの酵素を阻害することで、メロキシカムはプロスタグランジンの合成を抑制し、その抗炎症作用と鎮痛作用を発揮します。 メロキシカムは、COX-2に対して高い選択性を示しており、他のNSAIDと比較して胃腸副作用が少ないことが特徴です .
類似の化合物との比較
類似の化合物
ピロキシカム: COX-2に対する選択性が低いものの、抗炎症作用が類似したオキシカム系NSAIDです。
セレコキシブ: 化学構造は異なるものの、作用機序が類似した選択的COX-2阻害薬です。
イブプロフェン: COX-1とCOX-2の阻害を広く行う非選択的NSAIDです
メロキシカムのユニークさ
メロキシカムのユニークさは、COX-1よりもCOX-2を選択的に阻害する点にあります。これにより、胃腸副作用のリスクを抑えながら、効果的な抗炎症作用と鎮痛作用が得られます。 これは、慢性炎症性疾患の長期管理において貴重な選択肢となります .
類似化合物との比較
Similar Compounds
Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.
Celecoxib: A selective COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Ibuprofen: A non-selective NSAID with a broader inhibition of COX-1 and COX-2
Uniqueness of Meloxicam
This compound’s uniqueness lies in its preferential inhibition of COX-2 over COX-1, which provides effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects. This makes it a valuable option for long-term management of chronic inflammatory conditions .
生物活性
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis and rheumatoid arthritis. It is a preferential inhibitor of cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response by converting arachidonic acid into pro-inflammatory prostaglandins. This article explores the biological activity of this compound, encompassing its pharmacokinetics, potential risks, and additional biological effects beyond its primary use.
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile characterized by:
- Absorption : Nearly complete absorption following oral administration, with a bioavailability exceeding 90% .
- Distribution : Over 99.5% plasma protein binding, primarily to albumin, which influences its therapeutic efficacy and safety profile .
- Metabolism : Metabolized predominantly in the liver to four main metabolites that are biologically inactive .
- Elimination Half-Life : Approximately 20 hours, allowing for once-daily dosing in clinical practice .
The pharmacokinetic parameters remain linear across doses ranging from 7.5 mg to 30 mg, with steady-state plasma concentrations achieved within 3 to 5 days .
Anti-inflammatory Activity
This compound's primary mechanism of action involves the inhibition of COX-2, leading to reduced synthesis of inflammatory prostaglandins. This has been well-documented in various clinical studies demonstrating its efficacy in alleviating pain and inflammation associated with chronic inflammatory conditions such as arthritis .
Antioxidant Properties
Recent studies have suggested that this compound may possess antioxidant properties. Research indicates that this compound enhances the antioxidant capacity of serum albumin and prevents protein oxidation and glycation. In vitro studies demonstrated that this compound could mitigate oxidative damage in models involving oxidized bovine serum albumin (BSA) .
Table 1: Comparative Antioxidant Effects of this compound
Agent | Effect on Protein Glycation | Effect on Oxidative Damage |
---|---|---|
This compound | Significant reduction | Significant reduction |
Captopril | Moderate reduction | Moderate reduction |
Trolox | High reduction | High reduction |
Aminoguanidine | High reduction | Low reduction |
Cardiovascular Risks
A significant concern regarding this compound is its association with cardiovascular events. A population-based study indicated that this compound usage was linked to a 38% increased risk of myocardial infarction (MI) compared to non-use . This finding aligns with other NSAIDs like diclofenac but contrasts with naproxen, which showed no increased risk. The study highlights the need for cautious prescribing of this compound, particularly in patients with pre-existing cardiovascular conditions.
Case Studies
Several case studies have documented adverse effects associated with this compound use:
- Ischemic Colitis : A case reported in The Lancet described a patient developing ischemic colitis while on this compound therapy, suggesting potential gastrointestinal complications related to COX-2 inhibition .
- Nephrotoxicity : Although this compound's metabolites are considered biologically inactive, studies have shown that the parent compound does not significantly alter renal blood flow or induce nephrotoxicity at therapeutic doses .
特性
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020803 | |
Record name | Meloxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
581.3±60.0 | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |
Record name | SID50085983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation., Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor., To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B., /Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo. | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethylene chloride, Pastel yellow solid | |
CAS No. |
71125-38-7 | |
Record name | Meloxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71125-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meloxicam [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 °C (decomposes), 254 °C | |
Record name | Meloxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meloxicam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of meloxicam?
A1: this compound primarily acts by inhibiting cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces prostaglandin synthesis, thus exerting its anti-inflammatory and analgesic effects.
Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?
A2: Yes, this compound is considered a preferential COX-2 inhibitor, meaning it exhibits a higher affinity for COX-2 compared to COX-1 [, , , , ]. This selectivity is believed to contribute to its improved gastrointestinal tolerability compared to non-selective NSAIDs.
Q3: Beyond its anti-inflammatory effects, are there other reported downstream effects of this compound?
A3: Research suggests that this compound might influence other physiological processes. Studies in mice indicate that this compound administration after sublethal irradiation can elevate serum concentrations of erythropoietin and enhance the regeneration of erythroid progenitor cells in the bone marrow []. Additionally, this compound has been shown to improve neurological status and reduce brain edema in a rat model of diffuse brain injury, suggesting a potential neuroprotective effect [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H13N3O4S2, and its molecular weight is 351.4 g/mol.
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD) []. FTIR helps identify functional groups present in the molecule, while DSC provides information about its thermal properties. XRD is used to analyze the crystallinity of this compound in its pure form and in formulations like solid dispersions.
Q6: What is the solubility profile of this compound?
A6: this compound is known for its poor water solubility, which can limit its bioavailability [, , ]. Studies have investigated its solubility in various solvents like polyethylene glycol 400 (PEG 400), ethanol, propylene glycol, phosphate buffer, and surfactants like Tween 80 and Brij 35 [].
Q7: Which solvents or excipients have been found to enhance the solubility of this compound?
A7: Research indicates that this compound exhibits its highest solubility in PEG 400 []. Moreover, the combination of PEG 400 and phosphate buffer (40:60 ratio) has shown even higher solubilization capacity, suggesting a favorable interaction between this compound and this solvent system.
Q8: What formulation strategies have been explored to improve the dissolution and bioavailability of this compound?
A8: To enhance its dissolution and bioavailability, researchers have investigated solid dispersion formulations of this compound [, , ]. These formulations involve dispersing this compound in a carrier matrix, such as polyethylene glycol (PEG) 6000, often in combination with a solubilizer like sodium lauryl sulphate (SLS) []. Studies have demonstrated that solid dispersions prepared using the solvent evaporation method, incorporating PEG 6000, SLS, and additives like lactose and microcrystalline cellulose (MCC), can significantly improve the in vitro dissolution of this compound [].
Q9: What is known about the pharmacokinetics of this compound in different species?
A9: Extensive research has been conducted on the pharmacokinetics of this compound in various species, including humans, cattle, sheep, pigeons, and vultures [, , , , , ]. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles following different routes of administration, including intravenous, intramuscular, subcutaneous, and oral.
Q10: How does the route of administration affect the pharmacokinetics of this compound?
A10: The route of administration influences the absorption rate and bioavailability of this compound. For instance, intramuscular administration in humans leads to rapid and complete absorption, with bioavailability reaching approximately 102% []. Similarly, in pre-ruminant calves, subcutaneous and oral administration resulted in high bioavailability (around 97%), suggesting effective absorption through these routes []. In contrast, intravenous administration results in immediate systemic availability, bypassing absorption processes.
Q11: Does the stage of lactation in dairy cows influence the pharmacokinetics of this compound in milk?
A11: Research suggests that stage of lactation can impact the pharmacokinetic profile of this compound in dairy cows [, ]. A study comparing postpartum and mid-lactation cows found significantly higher plasma and milk this compound concentrations in postpartum cows []. These findings indicate that stage of lactation should be considered when determining milk withdrawal times for this compound in dairy cattle.
Q12: Have any drug delivery systems been investigated for targeted delivery of this compound?
A12: While traditional formulations of this compound are widely used, researchers have explored novel drug delivery approaches. One study investigated the use of microneedle patches for transdermal delivery of this compound in a veterinary application []. Although the study reported detectable but low plasma levels of this compound, further research is ongoing to optimize the microneedle patch design for achieving therapeutically relevant drug concentrations.
Q13: What preclinical models have been used to assess the efficacy of this compound?
A13: Researchers have employed various animal models to evaluate the analgesic and anti-inflammatory effects of this compound. Studies in dairy calves have demonstrated its efficacy in reducing pain and distress associated with dehorning, using behavioral assessments and pain sensitivity tests []. Similarly, research in cats with naturally occurring osteoarthritis has shown that this compound, administered through an oral transmucosal spray, can effectively improve weight-bearing and motor activity [].
Q14: Are there any clinical trials investigating the efficacy of this compound in specific patient populations?
A14: Clinical trials have investigated the efficacy and safety of this compound in various conditions. A large-scale study called the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial compared this compound to piroxicam in patients with osteoarthritis []. The study demonstrated that this compound, at a dose of 7.5 mg once daily, provided equivalent efficacy to piroxicam (20 mg once daily) but with a significantly lower incidence of gastrointestinal adverse events.
Q15: Have any interactions been reported between this compound and other drugs?
A15: Drug interaction studies have shown that this compound can be affected by co-administration with certain medications []. For instance, voriconazole, an inhibitor of cytochrome P450 (CYP) enzymes, can increase plasma this compound concentrations, potentially leading to increased exposure and the risk of adverse effects. Conversely, itraconazole, another CYP inhibitor, unexpectedly decreased plasma this compound concentrations, potentially affecting its efficacy [].
Q16: Has the local tissue tolerability of this compound been investigated?
A16: Yes, studies have assessed the local tissue tolerability of this compound following various routes of administration, including intravenous, intramuscular, subcutaneous, and topical applications [, ]. These studies generally demonstrate good local tolerance, with minimal irritation or tissue damage observed.
Q17: What analytical techniques are commonly employed for quantifying this compound in biological samples?
A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in biological samples, such as plasma, urine, and saliva []. Researchers have developed and validated sensitive and specific HPLC methods for this purpose.
Q18: Are there any alternative analytical methods for this compound quantification?
A18: Besides HPLC, other techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have also been utilized for quantifying this compound and its metabolites in biological matrices []. This highly sensitive and specific technique allows for accurate measurement of drug concentrations, even at low levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。